molecular formula C11H10O3 B071883 Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate CAS No. 160559-13-7

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate

Cat. No. B071883
M. Wt: 190.19 g/mol
InChI Key: SJKXKYURYIQHPI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is a chemical compound with the molecular formula C11H12O3 . It is also known by other names such as Hydrocinnamic acid, o-hydroxy-, ethyl ester; Ethyl 3-(2-hydroxyphenyl)propionate; Ethyl melilotate; Ethyl o-hydroxyhydrocinnamate; Benzenepropanoic acid, 2-hydroxy-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate consists of an ethyl ester group attached to a prop-2-ynoate moiety, which is in turn bonded to a 2-hydroxyphenyl group . The InChI code for this compound is 1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is a white solid with a slight spicy aroma . It is practically insoluble in water but soluble in ethanol . Its melting point ranges from 39.00 to 42.00 °C, and its boiling point is estimated to be between 281.00 to 283.00 °C . The compound has a molecular weight of 194.23 .

properties

IUPAC Name

ethyl 3-(2-hydroxyphenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKXKYURYIQHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549075
Record name Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate

CAS RN

160559-13-7
Record name Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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